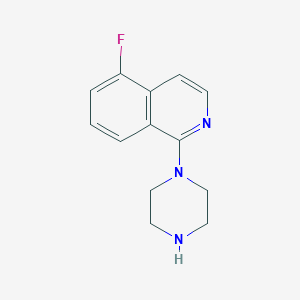

5-Fluoro-1-(piperazin-1-yl)isoquinoline

Description

Overview of Isoquinoline (B145761) as a Privileged Scaffold in Drug Discovery

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery. nih.govrsc.orgnih.gov This designation is given to molecular frameworks that can serve as ligands for diverse biological targets, making them highly valuable starting points for drug development. nih.gov The isoquinoline core is a prominent feature in numerous natural products, particularly alkaloids like papaverine (B1678415) and berberine, which exhibit significant pharmacological effects. numberanalytics.comamerigoscientific.com

The utility of the isoquinoline scaffold in medicinal chemistry can be attributed to several key features:

Structural Versatility: The isoquinoline ring system allows for functionalization at multiple positions, enabling chemists to create extensive libraries of compounds with fine-tuned properties. rsc.org

Biological Activity Spectrum: Derivatives have demonstrated a vast range of biological activities, targeting ailments such as cancer, infections, neurological disorders, and cardiovascular diseases. nih.govnih.gov

Bioisosterism: The scaffold can act as a bioisostere for other aromatic systems, providing a template for designing molecules with novel biological profiles. rsc.org

The proven success of isoquinoline-based drugs in clinical applications underscores its importance and enduring appeal in the design of new therapeutic agents. nih.govresearchgate.net

The Pharmacological Significance of Piperazine (B1678402) Derivatives

Piperazine, a six-membered ring containing two nitrogen atoms in opposite positions, is another integral building block in modern pharmaceuticals. bohrium.comnih.gov Its incorporation into a drug candidate's structure is a deliberate strategy to enhance its pharmacological profile. The piperazine moiety is considered a privileged structure due to its ability to positively influence pharmacokinetic properties, particularly aqueous solubility. researchgate.net

Key contributions of the piperazine ring include:

Improved Physicochemical Properties: The two nitrogen atoms can be protonated at physiological pH, which often increases water solubility and can improve oral bioavailability. bohrium.comscilit.com

Pharmacokinetic Modulation: The piperazine scaffold can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) characteristics. scilit.com In some instances, it can be crucial for inhibiting efflux transporters like P-glycoprotein (P-gp), thereby increasing the bioavailability of co-administered drugs. nih.govbohrium.com

Versatile Linker and Pharmacophore: One nitrogen atom typically connects to a core scaffold (like isoquinoline), while the other is available for substitution, allowing for extensive structure-activity relationship (SAR) studies. scilit.com The nitrogen atoms can also act as hydrogen bond acceptors and donors, facilitating target binding. bohrium.com

The piperazine ring is a key structural feature in a multitude of successful drugs across various therapeutic areas, including antipsychotics, antihistamines, and anti-anginal agents. bohrium.comwikipedia.org

Design Rationale for Fluoro-Substituted Isoquinoline-Piperazine Conjugates

The deliberate introduction of fluorine into a drug molecule is a well-established strategy in medicinal chemistry to enhance its properties. tandfonline.comresearchgate.net When applied to an isoquinoline-piperazine conjugate, fluorination can confer several advantages, making the resulting molecule more "drug-like."

| Strategic Benefit of Fluorination | Physicochemical and Pharmacological Impact |

| Increased Metabolic Stability | The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This can block metabolic "soft spots," prolonging the drug's half-life. tandfonline.comnih.govnih.gov |

| Modulation of Basicity (pKa) | As the most electronegative element, fluorine's strong electron-withdrawing effect can lower the pKa of nearby amines, such as those in the piperazine ring. This adjustment can optimize the molecule's ionization state for better membrane permeability and target engagement. tandfonline.comnih.govannualreviews.org |

| Enhanced Binding Affinity | Fluorine can participate in favorable interactions with protein targets, including electrostatic and hydrogen-bond interactions. Its small size means it rarely causes steric hindrance. benthamscience.comresearchgate.net |

| Improved Lipophilicity | Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes and improve absorption. nih.govbenthamscience.com |

The placement of fluorine at the 5-position of the isoquinoline ring in 5-Fluoro-1-(piperazin-1-yl)isoquinoline is a specific tactical choice. This substitution can influence the electronic properties of the entire scaffold and protect it from metabolism without interfering with the crucial interactions of the piperazine moiety.

Research Scope and Objectives Pertaining to this compound

Research focused on This compound and its analogues is driven by the potential to discover novel lead compounds for drug development. The primary objective is to synthesize and systematically evaluate the compound to map its biological activity and therapeutic potential.

The typical research scope includes:

Synthesis and Characterization: The development of efficient synthetic pathways to produce the target compound and related derivatives. This is followed by rigorous structural confirmation.

Biological Evaluation and SAR: The compound is screened against various biological targets (e.g., receptors, enzymes) to identify its mechanism of action. Structure-activity relationship (SAR) studies, where parts of the molecule are systematically modified, are then conducted to optimize potency and selectivity. For example, related quinolyl-piperazinyl piperidines have been evaluated as potent serotonin (B10506) 5-HT1A antagonists. nih.gov

Pharmacokinetic Profiling: In vitro and in vivo studies are performed to assess the compound's metabolic stability, permeability, and other ADME properties. The fluorination is expected to improve metabolic stability compared to non-fluorinated parent compounds. nih.gov

Target-Specific Investigations: Based on initial findings, research may focus on a specific therapeutic area. For instance, isoquinoline-piperazine structures have been investigated as protein kinase C inhibitors and for their utility in treating multidrug resistance in cancer. nih.govnih.gov

The ultimate goal of such research is to identify a potent, selective, and drug-like candidate that can be advanced into further preclinical development for a specific disease.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14FN3 |

|---|---|

Molecular Weight |

231.27 g/mol |

IUPAC Name |

5-fluoro-1-piperazin-1-ylisoquinoline |

InChI |

InChI=1S/C13H14FN3/c14-12-3-1-2-11-10(12)4-5-16-13(11)17-8-6-15-7-9-17/h1-5,15H,6-9H2 |

InChI Key |

YIQKLDAEQFNSOR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC3=C2C=CC=C3F |

Origin of Product |

United States |

Preclinical Assessment of Biological Activities for 5 Fluoro 1 Piperazin 1 Yl Isoquinoline and Analogues

Investigations into Antimicrobial Potential

While direct studies on the antimicrobial properties of 5-Fluoro-1-(piperazin-1-yl)isoquinoline are not documented, the broader classes of isoquinoline (B145761) and piperazine (B1678402) derivatives have been the subject of significant research in the pursuit of novel antimicrobial agents.

Research into analogues such as fluorinated piperazinyl-substituted quinolines has demonstrated notable antibacterial activity. For instance, a comparative study of various fluorinated piperazinyl-substituted quinoline (B57606) derivatives revealed a broad spectrum of activity that includes key pathogens like Pseudomonas aeruginosa, Streptococcus faecalis, and various species of the Enterobacteriaceae family. nih.gov In this class of compounds, ciprofloxacin (B1669076) was generally found to be approximately four times more potent than other related derivatives like norfloxacin, ofloxacin, and pefloxacin. nih.gov

Furthermore, the synthesis of novel fluoroquinolone derivatives incorporating a 4-(carbopiperazin-1-yl)piperazinyl moiety at the C7 position has yielded compounds with promising activity against ciprofloxacin-resistant P. aeruginosa (CRPA), with some derivatives showing a 16-fold greater potency than ciprofloxacin. derpharmachemica.com Many of these derivatives also retained their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). derpharmachemica.com

A separate line of research focused on piperazine-substituted quinazoline-based hybrids, which were evaluated against a panel of bacteria including Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. One particular chalcone (B49325) hybrid demonstrated significant inhibitory activity against bacterial growth. molport.com

The following table summarizes the antibacterial activity of representative analogues.

| Compound Class | Representative Strains | Observed Activity |

| Fluorinated Piperazinyl-Substituted Quinolines | P. aeruginosa, S. faecalis, Enterobacteriaceae | Broad-spectrum antibacterial activity. nih.gov |

| 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl Fluoroquinolone | Ciprofloxacin-Resistant P. aeruginosa (CRPA) | MIC values as low as 16 μg/mL, 16-fold more potent than ciprofloxacin. derpharmachemica.com |

| Piperazine Substituted Quinazoline-Based Chalcone Hybrid | S. aureus, B. cereus, P. aeruginosa, K. pneumoniae | Microbial inhibition concentration of 3.12 μg/mL for the most active analogue. molport.com |

This table presents data for analogues, as no specific data for this compound was found.

The isoquinoline scaffold is a key component in some compounds investigated for activity against Mycobacterium tuberculosis. Although no direct antitubercular data for this compound is available, research on related structures provides valuable insights. For example, a series of 1- and 3-substituted benzo[g]isoquinoline-5,10-diones were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra. nih.gov Two analogues from this series, 27a and 27b , displayed noteworthy activity with minimal inhibition concentrations (MIC) of 28.92 μM and 1.05 μM, respectively. nih.gov

The following table details the antitubercular activity of these benzo[g]isoquinoline-5,10-dione analogues.

| Compound | Target Organism | MIC (μM) |

| Analogue 27a | Mycobacterium tuberculosis H37Ra | 28.92 nih.gov |

| Analogue 27b | Mycobacterium tuberculosis H37Ra | 1.05 nih.gov |

This table presents data for analogues, as no specific data for this compound was found.

Exploration of Anticancer Efficacy

The anticancer potential of isoquinoline and piperazine-containing compounds is an active area of investigation. While specific data for this compound is absent from the reviewed literature, studies on analogous structures highlight the promise of this chemical family.

Studies on various isoquinoline and piperazine derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For example, a study on 1-(4-methyl-piperazin-1-yl)isoquinolines with different heteroaromatic substituents at the C-3 position showed that the nature of this substituent significantly influences anticancer activity. nih.gov

In another study, novel piperazine derivatives of the natural product vindoline (B23647) were synthesized and evaluated. nih.gov Two compounds, a [4-(trifluoromethyl)benzyl]piperazine derivative (23 ) and a 1-bis(4-fluorophenyl)methyl piperazine derivative (25 ), exhibited potent antiproliferative activity against a wide array of cancer cell lines, including those from colon, CNS, melanoma, renal, and breast cancers. nih.gov

Furthermore, a series of piperazine-linked quinolinequinones were assessed for their anticancer properties. researchgate.net The majority of these compounds displayed excellent activity against leukemia cell lines, and some showed high sensitivity in colon and renal cancer cell lines. researchgate.net For instance, compound QQ1 was particularly effective against the ACHN renal cancer cell line with an IC50 value of 1.55 μM. researchgate.net

The table below summarizes the in vitro cytotoxicity of selected analogues.

| Compound/Analogue Class | Cancer Cell Line(s) | Key Findings |

| 1-(4-methyl-piperazin-1-yl)isoquinoline derivatives | Various | Anticancer activity is dependent on the C-3 substituent. nih.gov |

| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 (Breast) | GI50 = 1.00 μM nih.gov |

| Vindoline-Piperazine Conjugate 25 | HOP-92 (Non-small cell lung) | GI50 = 1.35 μM nih.gov |

| Piperazine-Linked Quinolinequinone QQ1 | ACHN (Renal) | IC50 = 1.55 μM researchgate.net |

This table presents data for analogues, as no specific data for this compound was found.

While the precise cellular mechanisms of action for many of these analogues are still under investigation, some studies have begun to elucidate their effects on cancer-related pathways. For instance, piperazine-linked quinolinequinones were found to induce oxidative stress and cause cell cycle arrest in the ACHN renal cancer cell line. researchgate.net Molecular docking simulations for this class of compounds suggested that they may interact with the active site of the cell division cycle 25A (CDC25A) protein, which is a key regulator of the cell cycle. researchgate.net

Novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazole (B1198619) moieties have been shown to exert their antiproliferative effects through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. nih.gov

Neuropharmacological and Central Nervous System (CNS) Activity Profiling

The neuropharmacological properties of this compound have not been reported in the examined literature. However, the piperazine nucleus is a well-known pharmacophore in many centrally acting agents. Early studies, dating back to 1969 and 1972, described the synthesis and CNS depressant activities of various new piperazine derivatives. nih.govnih.gov More recent research has continued to explore this scaffold for CNS applications. For example, novel piperazine derivatives of vindoline were evaluated for their effects on CNS cancer cell lines, with some compounds showing significant antiproliferative activity. nih.gov

It is important to note that without specific preclinical data, any potential CNS activity of this compound remains speculative and would require dedicated investigation.

Receptor Binding Affinities and Functional Assays (e.g., Dopamine (B1211576), Serotonin (B10506) Receptors)

Arylpiperazine derivatives, a class to which this compound belongs, are recognized for their ability to modulate various G-protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are crucial targets in the treatment of psychiatric disorders like schizophrenia. nih.govnih.gov

Research into multi-target ligands based on indazole and piperazine scaffolds has provided significant insights. nih.gov The affinity of these compounds for dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors is a key area of investigation. nih.govnih.gov Radioligand binding assays are commonly used to determine these affinities, expressed as Kᵢ values. nih.gov For instance, studies on a series of indazole-piperazine derivatives revealed that substitutions on the aryl part of the piperazine moiety significantly influence receptor activity. nih.gov Specifically, the introduction of a fluorine atom to the phenyl ring can have a beneficial effect on affinity for the 5-HT₂ₐ receptor. nih.gov The position of the fluorine atom is critical; a para-position substitution resulted in the highest affinity, which decreased nearly eightfold with a meta-position shift and tenfold with an ortho-position shift. nih.gov

Functional assays further characterize these interactions, determining whether a compound acts as an agonist or antagonist. researchgate.net For example, selected indazole-piperazine compounds have been evaluated for their effect on cAMP signaling (for D₂ and 5-HT₁ₐ receptors) and inositol (B14025) phosphate (B84403) (IP) production (for 5-HT₂ₐ receptors). researchgate.net This multi-receptor profile is considered potentially beneficial for treating complex conditions like schizophrenia. nih.gov The structural elements of these molecules—the biphenyl-like system, the spacer, and the terminal fragment—all contribute differently to the affinity for various receptors. nih.gov For the 5-HT₁ₐ receptor, the spacer length causes the most significant variations in affinity, while the nature of the biphenyl-like system is more influential for 5-HT₂ₐ receptor affinity. nih.gov

| Compound | Dopamine D₂ Affinity (Kᵢ, nM) | Serotonin 5-HT₁ₐ Affinity (Kᵢ, nM) | Serotonin 5-HT₂ₐ Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|---|

| Arylpiperazine 1 (Unsubstituted Phenyl) | 146 | 15.2 | 11.4 | nih.gov |

| Arylpiperazine 10 (m-Fluoro Phenyl) | 32.8 | 2.5 | 88.6 | nih.gov |

| Arylpiperazine 11 (p-Fluoro Phenyl) | 118 | 16.8 | 11.2 | nih.gov |

Modulation of Neuroinflammatory and Oxidative Stress Pathways

Neuroinflammation and oxidative stress are implicated in the pathophysiology of numerous psychiatric and neurodegenerative disorders. nih.gov Piperazine and piperine-based compounds have shown potential in modulating these pathways. nih.govnih.gov The GPR55 receptor, which is widely distributed in the central nervous system, plays a role in inflammatory processes and oxidative stress and is considered a therapeutic target. nih.gov Ligands for GPR55 may offer benefits in treating psychiatric disorders by interfering with these damaging processes. nih.gov

Specific piperine (B192125) derivatives have been investigated for their ability to counteract neuroinflammation and oxidative damage induced by amyloid-beta (Aβ). nih.gov One such derivative, HJ105, was found to exert neuroprotective effects by targeting the Keap1-Nrf2-TXNIP axis. nih.gov This pathway is crucial for cellular defense against oxidative stress. The compound was shown to reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α in the hippocampus of an animal model. nih.gov This suggests that compounds with a piperazine-like scaffold can mitigate the inflammatory response that contributes to neuronal damage. nih.govnih.gov

Preclinical Behavioral Paradigms

To assess the potential therapeutic effects of these compounds on behavior, various preclinical animal models are employed. For piperazine analogues designed as antipsychotics, a key test is the reduction of amphetamine-induced hyperactivity in mice, which is predictive of antipsychotic efficacy. nih.gov

In studies of piperine derivatives, behavioral tests such as the Morris water maze, passive avoidance learning, and the Y-maze test are used to evaluate effects on spatial learning and memory. nih.gov For example, the derivative HJ105 was administered to a rat model of Alzheimer's disease, where it demonstrated improvements in cognitive functions as measured by these paradigms. nih.gov Similarly, certain indazole-piperazine compounds selected for their promising receptor profiles have been advanced to in vivo tests to evaluate their effects on memory and anxiety processes. nih.gov

Inhibition of Amyloid-beta Aggregation

The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. nih.govnih.gov The development of small molecules that can inhibit this process is a major therapeutic strategy. semanticscholar.orguwaterloo.ca Piperazine-based compounds have emerged as promising candidates in this area. nih.govresearchgate.net

The efficacy of these inhibitors is often evaluated using the Thioflavin T (ThT) fluorescence assay, which measures the formation of amyloid fibrils. nih.govsemanticscholar.org Studies have demonstrated that novel piperazine compounds can inhibit the aggregation of Aβ₁₋₄₂ in a dose-dependent manner. nih.gov Furthermore, these compounds have been shown to disaggregate pre-formed Aβ fibrils. nih.gov The nature of this inhibition can be further explored using techniques like circular dichroism and transmission electron microscopy to examine the secondary structure and morphology of the aggregates. nih.gov Certain piperazine derivatives have shown the ability to reduce Aβ aggregation by 50%–67% and have demonstrated neuroprotective properties by reversing Aβ₁₋₄₂-induced toxicity in cell culture models. nih.govsemanticscholar.org

| Compound | Assay Method | Inhibition Activity | Reference |

|---|---|---|---|

| Piperazine Derivative D-687 | Thioflavin T Assay, Cell Viability | Dose-dependent inhibition; reversed Aβ₁₋₄₂ toxicity | nih.gov |

| Piperazine Derivative D-688 | Thioflavin T Assay, Cell Viability | Dose-dependent inhibition; reversed Aβ₁₋₄₂ toxicity | nih.gov |

| Benzofuran-Piperazine Hybrids (8a-8g) | Thioflavin T Assay | 50%–67% reduction in Aβ aggregation | semanticscholar.org |

Enzyme Inhibition and Activation Studies

Beyond receptor modulation, piperazine-containing molecules have been assessed for their ability to interact with specific enzymes, revealing additional mechanisms of action.

Carbonic Anhydrase Activation

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov The activation of certain CA isoforms, particularly those in the brain like CA VII, is being explored for enhancing cognition and memory. unifi.it The activation mechanism involves the participation of the activator molecule in proton shuttling within the enzyme's active site. nih.gov

A range of piperazine derivatives have been investigated as CA activators (CAAs). nih.govresearchgate.net Studies on human (h) CA isoforms I, II, IV, and VII showed that many substituted piperazines possess activating properties, particularly against the cytosolic isoforms hCA I, II, and VII. nih.govresearchgate.net Unsubstituted piperazine itself was found to be inactive. nih.govresearchgate.net The activation constants (Kₐ) vary depending on the isoform and the specific substitutions on the piperazine scaffold, indicating a complex structure-activity relationship. nih.govresearchgate.net

| Compound | hCA I (Kₐ, µM) | hCA II (Kₐ, µM) | hCA VII (Kₐ, µM) | Reference |

|---|---|---|---|---|

| 1-(2-Piperidinyl)-piperazine | - | 16.2 | - | nih.govresearchgate.net |

| 2-Benzyl-piperazine | - | - | 17.1 | nih.govresearchgate.net |

| 1-(3-Benzylpiperazin-1-yl)propan-1-one | 32.6 | - | - | nih.govresearchgate.net |

| General Range for Substituted Piperazines | 32.6–131 | 16.2–116 | 17.1–131 | nih.govresearchgate.net |

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is an enzyme responsible for the breakdown of endogenous fatty acid amides like anandamide. nih.gov Inhibiting FAAH is a therapeutic strategy for treating pain and inflammation. nih.gov Several classes of FAAH inhibitors react covalently with a serine residue (Ser241) in the enzyme's active site. nih.gov

Piperidine and piperazine aryl ureas are among the potent FAAH inhibitors. nih.gov The piperazine moiety in these compounds appears to favor the covalent interaction with Ser241. nih.gov Computational and mechanistic studies suggest that within the FAAH binding site, these inhibitors adopt a specific conformation that twists the amide bond. nih.gov This conformational change facilitates the nucleophilic attack by Ser241, leading to the formation of a stable, covalent enzyme-inhibitor adduct. nih.gov This makes the piperazine scaffold a valuable component in the design of covalent FAAH inhibitors. nih.gov

Viral Protease Inhibition (e.g., SARS-CoV-2 Main Protease)

The main protease (MPro, or 3CLpro) of SARS-CoV-2 is a critical enzyme for the virus's life cycle. nih.gov It is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps) that are essential for viral replication and transcription. nih.govnih.gov This role makes MPro a primary target for the development of antiviral therapeutics. ajuronline.org The active site of the protease is characterized by several distinct pockets that accommodate the protein substrate, presenting opportunities for the design of small molecule inhibitors. nih.gov

Heterocyclic compounds, particularly those with quinoline and isoquinoline scaffolds, are recognized as promising frameworks for the development of antiviral agents, including HIV inhibitors. researchgate.netnih.gov Isoquinoline alkaloids, a class of naturally occurring compounds, have demonstrated the ability to interfere with multiple pathways crucial for viral replication. mdpi.com For instance, the isoquinoline alkaloid sanguinarine (B192314) has been identified as an HIV-protease inhibitor. mdpi.com Other related alkaloids, such as tetrandrine (B1684364), fangchinoline (B191232), and cepharanthine (B1668398), have been shown to hinder the expression of coronavirus proteins in human lung cells. nih.gov While research has focused on various derivatives, the potential of the isoquinoline core structure as a scaffold for SARS-CoV-2 MPro inhibitors is an area of active investigation. researchgate.net Though specific inhibitory data for this compound against the SARS-CoV-2 main protease is not extensively documented in available literature, its structural similarity to other biologically active isoquinolines suggests its potential as a candidate for such investigations.

Table 1: Antiviral Activity of Selected Isoquinoline Alkaloids

| Compound | Virus/Target | Reported Activity | Reference |

|---|---|---|---|

| Sanguinarine | HIV-protease | Inhibitor with IC₅₀ value of 4.3 µg/mL. | mdpi.com |

| Tetrandrine | Human Coronavirus OC43 | Inhibits expression of spike and nucleocapsid proteins. | nih.gov |

| Fangchinoline | Human Coronavirus OC43 | Inhibits expression of spike and nucleocapsid proteins. | nih.gov |

| Cepharanthine | Human Coronavirus OC43 | Inhibits expression of spike and nucleocapsid proteins. | nih.gov |

| Berbamine | SARS-CoV-2 | Inhibits the 2-E channel with an IC₅₀ value of 111.50 µM. | mdpi.com |

Antioxidant Properties

Isoquinoline and its derivatives are a class of compounds known to possess a range of biological activities, including antioxidant properties. nih.govnih.gov Antioxidants can neutralize free radicals, which are implicated in the pathogenesis of various diseases. nih.gov The antioxidant capacity of isoquinoline alkaloids is often linked to their chemical structure, particularly the presence of hydroxyl groups that can donate hydrogen atoms and the existence of the nitrogen-containing heterocyclic system. researchgate.net

Studies on various isoquinoline alkaloids have demonstrated significant antioxidant and radical scavenging activity. researchgate.netnih.gov For example, the bisbenzylisoquinoline alkaloids cepharanthine and fangchinoline have been shown to effectively inhibit lipid peroxidation and scavenge various radicals, including the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical. researchgate.net In comparative studies, the antioxidant effects of these alkaloids were found to be comparable or superior to standard antioxidants like BHA (butylated hydroxyanisole) and α-tocopherol under certain assay conditions. researchgate.net While direct experimental data on the antioxidant capacity of this compound is limited, its core isoquinoline structure suggests a potential for such activity. The electronic properties of the fluorine substituent could further modulate this potential.

Table 2: Antioxidant Activity of Related Isoquinoline Alkaloids

| Compound | Assay | Result | Reference |

|---|---|---|---|

| Cepharanthine | Lipid Peroxidation Inhibition | 94.6% inhibition at 30 µg/mL. | researchgate.net |

| Fangchinoline | Lipid Peroxidation Inhibition | 93.3% inhibition at 30 µg/mL. | researchgate.net |

| α-Tocopherol (Standard) | Lipid Peroxidation Inhibition | 72.4% inhibition at 30 µg/mL. | researchgate.net |

| BHA (Standard) | Lipid Peroxidation Inhibition | 83.3% inhibition at 30 µg/mL. | researchgate.net |

General Biological Pathway Investigations

The biological activities of isoquinoline derivatives are often the result of their interaction with various cellular signaling pathways. mdpi.comnih.gov Research has shown that isoquinoline alkaloids can interfere with multiple pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase/extracellular-signal-regulated kinase (MAPK/ERK) pathways, which play critical roles in inflammation and viral replication. mdpi.com For instance, the isoquinoline alkaloid tetrandrine has been reported to have anti-inflammatory actions and to inhibit pro-inflammatory mediators. mdpi.com

The structure of this compound contains a fluorinated aromatic system, a feature reminiscent of the widely used anticancer drug 5-Fluorouracil (5-FU). calis.edu.cn The mechanism of 5-FU involves its metabolic conversion into active metabolites that interfere with nucleic acid synthesis and function. nih.govmdpi.com Specifically, its metabolite fluorodeoxyuridine monophosphate (FdUMP) inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair, while another metabolite, fluorouridine triphosphate (FUTP), can be incorporated into RNA, disrupting its normal processing and function. calis.edu.cnnih.gov This leads to cytotoxicity and cell death. nih.gov

Given the presence of the "5-Fluoro" moiety, a key area for biological pathway investigation for this compound would be its potential to act as an antimetabolite, similar to 5-FU. Studies could explore whether it or its metabolites interfere with nucleotide biosynthetic pathways or are incorporated into DNA or RNA, thereby inducing a cellular damage response. calis.edu.cnnews-medical.net

Furthermore, other isoquinoline derivatives have been investigated for their effects on different pathways. Certain 3-substituted isoquinolinone derivatives have shown inhibitory potential against phosphodiesterase 4B (PDE4B) and demonstrated anti-inflammatory effects by reducing TNF-α. nih.gov The diverse biological activities reported for the isoquinoline scaffold underscore the potential for this compound to modulate multiple biological pathways. nih.govnih.gov

Structure Activity Relationship Sar Elucidation for 5 Fluoro 1 Piperazin 1 Yl Isoquinoline Derivatives

Influence of Fluoro-Substitution Position and Nature on Bioactivity

The presence of a fluorine atom, particularly on an aromatic ring, can significantly influence a compound's metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com Furthermore, its high electronegativity alters the electronic distribution within the isoquinoline (B145761) ring system, affecting the pKa of the nitrogen atoms and influencing hydrogen bonding capabilities. mdpi.com This can lead to enhanced binding affinity at the target receptor. In the context of quinolone antibacterials, a related heterocyclic system, the presence of a fluorine atom is considered vital for achieving a broad spectrum of activity and high intrinsic potency. nih.govmdpi.com

Studies on various heterocyclic scaffolds have demonstrated the position-dependent impact of fluorine. For instance, in a series of benzothiazole derivatives, a fluorine atom at the 6-position was found to enhance cytotoxic activity against specific cancer cell lines. mdpi.com Similarly, for certain quinazoline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR), fluoro-substituents on an associated aniline moiety were shown to enhance binding affinity. mdpi.com In isoquinoline derivatives designed as PDE4B inhibitors, a 7-fluoro substituent resulted in significant inhibitory activity. nih.gov

For the 5-fluoro-1-(piperazin-1-yl)isoquinoline scaffold, the fluorine at the C-5 position is anticipated to have a profound impact. This substitution can affect the molecule's conformation and its ability to penetrate hydrophobic pockets within a protein target. mdpi.com The electron-withdrawing nature of the fluorine at this position directly influences the electronic character of the isoquinoline ring, which can modulate π-π stacking interactions with aromatic amino acid residues in a binding site. While direct SAR data for the 5-position is limited for this specific scaffold, studies on related tetrahydroisoquinolines have shown that the 5-position is a viable point for substitution (including with fluorine) to modulate antitubercular activity, indicating its importance for biological interactions. nih.gov

Table 1: Hypothetical Influence of Fluoro-Substitution Position on Receptor Binding Affinity This table is illustrative, based on general principles and findings from related heterocyclic systems.

Compound Position of Fluorine Relative Binding Affinity (Ki) Key Observation Parent (H) None 1.00x Baseline activity of the non-fluorinated analog. Analog A 5-F 0.25x Potential for enhanced hydrophobic and electronic interactions. Analog B 6-F 0.75x Moderate improvement; position may be less critical for key interactions. Analog C 7-F 0.40x Significant improvement, potentially blocking metabolic site. Analog D 8-F 1.50x Reduced affinity, possible steric hindrance or unfavorable electronic effect.

Contribution of Piperazine (B1678402) Ring Substituents to Pharmacological Profile

The piperazine ring serves as a versatile linker and a critical pharmacophoric element, with its substituents playing a pivotal role in defining the pharmacological profile of the derivatives. nih.gov The nitrogen atom at the 4-position (N4) of the piperazine ring is a common site for substitution, allowing for the introduction of a wide array of chemical moieties that can interact with specific sub-pockets of a biological target. This modularity enables fine-tuning of receptor affinity and selectivity. core.ac.uk

In the context of GPCR ligands, particularly for dopamine (B1211576) and serotonin (B10506) receptors, the substituent on the N4-position of the piperazine is often an aromatic or heteroaromatic ring. nih.gov For example, numerous high-affinity dopamine D2/D3 receptor ligands incorporate an N-phenylpiperazine moiety. mdpi.commdpi.com The substitution pattern on this distal phenyl ring is a key determinant of affinity and selectivity. Electron-donating groups like methoxy, or electron-withdrawing groups like halogens, can drastically alter the binding properties. mdpi.com

In the development of antitubercular agents based on a tetrahydroisoquinoline core, an N-methylpiperazine substituent was identified as the preferred group at the isoquinoline 8-position, highlighting that even small alkyl substituents can be optimal for certain targets. nih.gov This demonstrates that the ideal piperazine substituent is highly target-dependent. Modifications can range from small alkyl groups to complex heterocyclic systems to optimize interactions within the specific topology of a receptor's binding site.

Table 2: Effect of N4-Piperazine Substituents on Dopamine D3 Receptor Affinity Data is representative of trends observed in arylpiperazine-based D3 ligands.

Compound N4-Piperazine Substituent (R) D3 Affinity (Ki, nM) D3 vs D2 Selectivity Derivative 1 Phenyl 25.5 ~50-fold Derivative 2 2-Methoxyphenyl 1.2 >150-fold Derivative 3 4-Chlorophenyl 8.9 ~100-fold Derivative 4 Thiophen-3-yl 0.17 >150-fold Derivative 5 Methyl 150.0 ~10-fold

Impact of Isoquinoline Core Modifications on Biological Outcomes

Modifications to the isoquinoline core itself, beyond the fluorine substituent, provide another avenue to modulate biological activity. These modifications can include the introduction of additional substituents on the benzene (B151609) portion of the ring system or altering the core heterocyclic structure to a related scaffold like a quinoline (B57606) or quinazoline. nih.govmdpi.com

Introducing small alkyl or alkoxy groups at other positions (e.g., C-6, C-7, C-8) of the isoquinoline ring can impact lipophilicity, solubility, and steric interactions within the binding pocket. For example, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a well-known pharmacophore for dopamine D3 receptor ligands, though it can also confer affinity for sigma-2 receptors. nih.gov This indicates that such substitutions can influence both primary target affinity and off-target selectivity.

Replacing the isoquinoline core with an isomeric quinoline can alter the geometry and vectoral presentation of the piperazine substituent, potentially leading to a different binding mode or receptor selectivity profile. SAR studies on quinolone antibacterials show that modifications to the core ring structure are crucial for antibacterial activity and pharmacokinetics. nih.gov Similarly, replacing the isoquinoline with a quinazoline core, a scaffold known to be effective for EGFR kinase inhibitors, could redirect the biological activity towards entirely different target classes. mdpi.com The relative position of the ring nitrogen atom is fundamental to the scaffold's electronic properties and its ability to act as a hydrogen bond acceptor, making such core modifications highly impactful.

Table 3: Influence of Isoquinoline Core Substituents on a Kinase Target This table is illustrative, based on general SAR principles for heterocyclic kinase inhibitors.

Compound Modification on Isoquinoline Core Kinase Inhibition (IC50, nM) Rationale Scaffold A 5-Fluoro (Parent) 50 Baseline activity. Scaffold B 5-Fluoro, 7-Methoxy 15 Methoxy group may form a key hydrogen bond. Scaffold C 5-Fluoro, 6-Chloro 35 Chloro group enhances hydrophobic interactions. Scaffold D 5-Fluoro, 7,8-Dimethoxy 250 Increased steric bulk is detrimental to binding.

Identification of Pharmacophoric Requirements for Specific Biological Targets

The this compound scaffold is well-suited to meet the pharmacophoric requirements of several important biological targets, most notably dopamine and serotonin receptors. A pharmacophore model describes the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, charged groups) necessary for biological activity.

Dopamine D2/D3 Receptors: A widely accepted pharmacophore model for D3-selective ligands includes two aromatic/hydrophobic centers and a cationic (basic nitrogen) center. researchgate.netnih.gov The this compound scaffold fits this model perfectly.

Aromatic/Hydrophobic Center 1: The 5-fluoro-isoquinoline ring system serves as the primary aromatic moiety.

Cationic Center: The protonatable nitrogen atom of the piperazine ring (typically N1) provides the crucial cationic feature, which is believed to form a salt bridge with a conserved aspartate residue (Asp110) in the D3 receptor binding pocket. nih.gov

Aromatic/Hydrophobic Center 2: An aryl substituent attached to the N4-position of the piperazine (e.g., a phenyl or thiophene ring) provides the second aromatic region, which interacts with a secondary or accessory binding pocket. mdpi.com

Serotonin 5-HT1A Receptors: The pharmacophore for 5-HT1A receptor agonists also frequently involves an arylpiperazine structure. nih.gov The key features include:

Aromatic Moiety: The isoquinoline ring can fulfill the role of the aromatic head group that engages in π-π stacking interactions.

Basic Nitrogen: The piperazine nitrogen provides the necessary basic center.

Linker: The piperazine ring itself acts as a constrained linker.

Terminal Group: In many 5-HT1A ligands, the piperazine is connected via an alkyl chain to a terminal amide or imide group. In the case of 1-(piperazin-1-yl)isoquinoline derivatives, the isoquinoline itself can be considered a bulky, constrained terminal group, interacting with regions of the receptor typically occupied by moieties like naphthalenyl or methoxyphenyl groups in other ligand series. semanticscholar.orgnih.gov

The precise arrangement and electronic nature of these features, dictated by the substitutions discussed in the preceding sections, determine the ultimate affinity and selectivity of the molecule for its specific biological target.

Table 4: List of Compounds Mentioned

Compound Name This compound 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Computational Chemistry and Molecular Modeling Studies

Ligand-Protein Interaction Analysis through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode of a small molecule ligand, such as 5-Fluoro-1-(piperazin-1-yl)isoquinoline, to the active site of a target protein.

While specific docking studies for this compound are not extensively published, the isoquinoline (B145761) and piperazine (B1678402) moieties are common scaffolds in compounds targeting a variety of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes. For instance, derivatives of 1-(piperazin-1-yl)isoquinoline have been investigated as D3 receptor agonists nih.gov. Molecular docking studies of related isoquinoline derivatives have revealed key interactions that are likely relevant for this compound as well nih.govresearchgate.net.

A hypothetical molecular docking study of this compound into a generic kinase ATP-binding site could reveal several key interactions:

Hydrogen Bonding: The nitrogen atoms of the piperazine ring and the isoquinoline core can act as hydrogen bond acceptors or donors. For example, the N-H of the piperazine could form a hydrogen bond with a backbone carbonyl of a hinge region residue in a kinase.

Pi-Pi Stacking: The aromatic isoquinoline ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.

Hydrophobic Interactions: The carbon framework of the isoquinoline and piperazine rings can form favorable hydrophobic interactions with nonpolar residues.

Halogen Bonding: The fluorine atom at the 5-position can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can enhance binding affinity and selectivity.

These interactions are crucial for the stable binding of the ligand to the protein, which is a prerequisite for its biological activity. The results of such docking studies are often summarized in a table detailing the interacting residues and the nature of the interactions.

Interactive Data Table 1: Hypothetical Molecular Docking Results for this compound in a Kinase Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

| MET102 (Hinge) | Hydrogen Bond (N-H...O) | 2.9 |

| PHE168 | Pi-Pi Stacking | 3.5 |

| LEU78 | Hydrophobic | 4.1 |

| GLU95 | Halogen Bond (F...O) | 3.2 |

| VAL86 | Hydrophobic | 3.8 |

Predictive Modeling for Structure-Function Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For this compound, a 3D-QSAR study could be conducted on a series of its analogs to understand the structural requirements for a specific biological activity. In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), the steric and electrostatic fields around the aligned molecules are correlated with their biological activities.

While no specific QSAR studies on this compound have been identified, research on other isoquinoline derivatives has demonstrated the utility of this approach. For example, QSAR studies have been performed on pyrimido-isoquinolin-quinone derivatives to improve their antibacterial activity nih.gov. Similarly, QSAR modeling has been applied to isoquinoline derivatives to understand their inhibitory activity against certain enzymes japsonline.com.

A hypothetical CoMFA contour map for a series of this compound analogs might reveal:

Green Contours: Regions where bulky substituents would enhance activity, suggesting opportunities for steric optimization.

Yellow Contours: Areas where bulky groups would decrease activity, indicating steric hindrance.

Blue Contours: Locations where electropositive groups are favored, highlighting regions for introducing electron-donating groups.

Red Contours: Areas where electronegative groups are preferred, suggesting beneficial positions for electron-withdrawing groups.

Such models provide invaluable guidance for the rational design of more potent analogs.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The this compound scaffold can serve as a starting point for the design of a virtual combinatorial library. This involves computationally generating a large number of derivatives by attaching various chemical groups (R-groups) to different positions of the core structure. The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its recurrence in many bioactive compounds nih.govrsc.orgresearchgate.net.

The process of designing a virtual library based on this compound would involve:

Scaffold Definition: Defining the this compound core.

R-Group Selection: Choosing a diverse set of chemical fragments to be attached at specific points, for example, on the piperazine nitrogen or available positions on the isoquinoline ring.

Library Enumeration: Computationally generating all possible combinations of the scaffold and R-groups.

Virtual Screening: Docking the entire virtual library against a target protein to identify potential hits with high predicted binding affinities.

This approach allows for the rapid exploration of a vast chemical space to identify novel and potent compounds without the need for immediate synthesis and biological testing of every molecule mdpi.comnih.gov. For example, in silico screening has been successfully used to identify inhibitors for various targets using libraries containing diverse chemical scaffolds researchgate.netchemsrc.com.

Interactive Data Table 2: Example of a Virtual Library Design based on this compound

| Compound ID | Scaffold | R-Group at Piperazine N4 | Predicted Binding Affinity (kcal/mol) |

| V-001 | This compound | -H | -7.5 |

| V-002 | This compound | -CH3 | -7.8 |

| V-003 | This compound | -C(=O)CH3 | -8.2 |

| V-004 | This compound | -SO2Ph | -9.1 |

| V-005 | This compound | -CH2-Cyclohexyl | -8.5 |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These properties, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential, are fundamental to understanding a molecule's reactivity and its interactions with biological targets.

For this compound, DFT calculations can provide insights into:

Effect of Fluorine Substitution: The highly electronegative fluorine atom at the 5-position significantly influences the electronic properties of the isoquinoline ring. It can alter the molecule's dipole moment, polarizability, and the electrostatic potential surface, which in turn affects its binding to a protein. Studies on other fluorinated heterocyclic compounds have shown that fluorination can enhance chemical stability and reactivity emerginginvestigators.orgresearchgate.net.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's chemical reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability. DFT calculations can map these orbitals and provide their energy levels nih.gov.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor), susceptible to nucleophilic attack. This information is vital for understanding non-covalent interactions with a protein target.

DFT calculations on related isoquinoline structures have been used to analyze their geometric and electronic properties, providing a basis for understanding the behavior of this compound researchgate.net.

Interactive Data Table 3: Calculated Electronic Properties of this compound (Hypothetical DFT Results)

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

| Polarizability | 25.8 ų |

Mechanistic Insights into the Biological Actions of 5 Fluoro 1 Piperazin 1 Yl Isoquinoline

Molecular Pathways Affected by Compound Interaction

There is currently a lack of specific research identifying the molecular pathways directly modulated by 5-Fluoro-1-(piperazin-1-yl)isoquinoline. General research on related chemical structures suggests that isoquinoline-based compounds can interact with a range of biological targets, potentially affecting various signaling pathways. For instance, different isoquinoline (B145761) derivatives have been explored for their roles in cancer and neurological disorders. The unadorned 1-(piperazin-1-yl)isoquinoline structure is noted as a key intermediate in the synthesis of pharmaceuticals targeting these areas, implying interaction with relevant receptors and enzymes.

Cellular Responses and Signaling Cascades

Specific cellular responses and the modulation of signaling cascades by this compound have not been characterized in the available literature. Research on analogous compounds can offer some hypothetical insights. For example, certain quinoline (B57606) derivatives containing piperazine (B1678402) moieties have been investigated for their potential to inhibit viral RNA transcription and replication. Additionally, other piperazine derivatives have been studied for their effects on pathways involving the 5-HT1A receptor and brain-derived neurotrophic factor (BDNF), which are crucial in the context of antidepressant activity. However, it remains undetermined if this compound elicits similar cellular responses.

Elucidation of Target Engagement and Binding Dynamics

Direct evidence from target engagement and binding dynamics studies for this compound is not currently available. The broader class of isoquinoline derivatives has been shown to interact with various biological targets. For instance, some have been developed as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a channel involved in pain sensation. Others have been synthesized as inhibitors of human epidermal growth factor receptor 2 (HER2), a key target in certain types of cancer. The binding dynamics of these interactions are highly specific to the individual molecular structures. Without dedicated research, the specific binding partners and the nature of their interaction with this compound remain speculative.

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Analogs with Optimized Profiles

The development of advanced analogs of 5-Fluoro-1-(piperazin-1-yl)isoquinoline is a critical step in optimizing its pharmacological profile. Structure-activity relationship (SAR) studies will be instrumental in identifying key structural motifs that contribute to its biological activity and in refining its drug-like properties.

Key Strategies for Analog Design:

Modification of the Piperazine (B1678402) Ring: The piperazine ring offers a versatile site for modification. Substitution at the N4-position with a variety of functional groups, such as alkyl chains, aryl rings, and heterocyclic systems, can significantly impact the compound's polarity, basicity, and ability to interact with biological targets.

Substitution on the Isoquinoline (B145761) Core: The isoquinoline ring system presents several positions for substitution. The introduction of small electron-donating or electron-withdrawing groups at various positions can influence the electronic properties of the molecule, potentially enhancing its target affinity and selectivity.

Bioisosteric Replacement: The fluorine atom can be replaced with other bioisosteric groups, such as a hydroxyl or cyano group, to explore the impact of hydrogen bonding and electronic effects on the compound's activity.

Illustrative Data Table of Proposed Analogs:

| Analog ID | Modification | Rationale |

| FPI-002 | N4-benzylpiperazine | Introduce steric bulk and potential for pi-stacking interactions. |

| FPI-003 | 7-methoxyisoquinoline | Enhance electron density and explore interactions with the target. |

| FPI-004 | N4-(2-hydroxyethyl)piperazine | Increase hydrophilicity and potential for hydrogen bonding. |

| FPI-005 | 5-chloro-isoquinoline | Evaluate the impact of a different halogen on activity. |

Exploration of Novel Therapeutic Indications

Given the broad spectrum of activities associated with isoquinoline derivatives, it is prudent to explore the potential of this compound in various therapeutic areas beyond its initial screening hits. wisdomlib.orgnih.govamerigoscientific.comresearchgate.net

Potential Therapeutic Areas for Investigation:

Oncology: Many isoquinoline alkaloids have demonstrated potent anticancer effects. ijpsjournal.comresearchgate.net The cytotoxic potential of this compound and its analogs should be evaluated against a panel of cancer cell lines.

Infectious Diseases: The isoquinoline scaffold is a component of several antimicrobial agents. wisdomlib.orgamerigoscientific.comresearchgate.net The compound's activity against a range of bacterial and fungal pathogens should be assessed.

Neurodegenerative Diseases: Certain isoquinoline derivatives have shown neuroprotective properties. Investigating the compound's ability to modulate pathways implicated in diseases like Alzheimer's and Parkinson's could reveal new therapeutic avenues.

Inflammatory Disorders: The anti-inflammatory potential of isoquinoline compounds is an emerging area of research. wisdomlib.orgnih.govamerigoscientific.com The ability of this compound to modulate inflammatory signaling pathways warrants investigation.

Proposed Screening Cascade for New Indications:

| Therapeutic Area | Initial In Vitro Screen | Secondary Assays |

| Oncology | Cytotoxicity against NCI-60 cancer cell line panel | Apoptosis assays, cell cycle analysis |

| Infectious Diseases | Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens | Time-kill assays, biofilm disruption assays |

| Neurodegenerative Diseases | Neuroprotection assays in neuronal cell lines (e.g., SH-SY5Y) | Measurement of oxidative stress and mitochondrial function |

| Inflammatory Disorders | Inhibition of inflammatory cytokine release in macrophages | Western blot analysis of key inflammatory signaling proteins |

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To gain a deeper understanding of the mechanism of action of this compound, the integration of multi-omics data is essential. nashbio.comnih.govnih.govfrontiersin.org This approach allows for a systems-level view of the cellular response to the compound, facilitating target identification and biomarker discovery.

Multi-Omics Approaches:

Transcriptomics (RNA-Seq): This will reveal changes in gene expression profiles in response to compound treatment, providing insights into the cellular pathways that are modulated.

Proteomics: By analyzing changes in protein expression and post-translational modifications, proteomics can identify the direct targets of the compound and downstream signaling events.

Metabolomics: This approach will uncover alterations in cellular metabolism, which can be a key indicator of the compound's biological effects and potential off-target activities.

Data Integration and Analysis:

The integration of these multi-omics datasets will enable the construction of a comprehensive network of the compound's interactions within the cell. This can help to identify key signaling nodes and pathways that are critical for its therapeutic effect.

Summary of Multi-Omics Objectives:

| Omics Approach | Primary Objective | Potential Insights |

| Transcriptomics | Identify differentially expressed genes upon treatment. | Elucidation of modulated signaling pathways. |

| Proteomics | Identify protein targets and changes in protein abundance. | Direct target engagement and downstream effects. |

| Metabolomics | Profile changes in endogenous metabolites. | Understanding of metabolic reprogramming and off-target effects. |

Development of Robust In Vitro and In Vivo Models for Efficacy Assessment

The translation of promising in vitro findings into in vivo efficacy requires the development and use of robust and relevant preclinical models. mdpi.commdpi.comnih.govnih.govyoutube.com

In Vitro Models:

3D Cell Culture Models: Spheroids and organoids can more accurately mimic the in vivo tumor microenvironment and are valuable for assessing the compound's efficacy in a more physiologically relevant context.

Co-culture Systems: To study the compound's effects on cell-cell interactions, co-culture models of cancer cells with stromal or immune cells can be employed.

In Vivo Models:

Xenograft Models: The efficacy of the compound can be evaluated in vivo by using human cancer cell line-derived xenograft models in immunocompromised mice.

Patient-Derived Xenograft (PDX) Models: PDX models, which involve the implantation of patient tumor tissue into mice, provide a more clinically relevant platform for assessing therapeutic response.

Transgenic Mouse Models: For indications such as neurodegenerative diseases, transgenic mouse models that recapitulate key aspects of the human disease can be utilized to evaluate the compound's efficacy.

Key Parameters for Efficacy Assessment in Preclinical Models:

| Model Type | Key Efficacy Readouts |

| 3D Spheroids | Spheroid growth inhibition, induction of cell death in the spheroid core. |

| Xenograft Models | Tumor growth inhibition, changes in tumor volume and weight. |

| PDX Models | Response rates, correlation with patient clinical data. |

| Transgenic Models | Improvement in disease-specific behavioral or pathological endpoints. |

By systematically pursuing these future research directions, the full therapeutic potential of this compound can be unlocked, paving the way for its development as a novel therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-1-(piperazin-1-yl)isoquinoline, and how can reaction conditions be tailored to improve yield and purity?

Q. How can spectroscopic and chromatographic techniques be systematically applied to characterize the structural integrity of this compound?

- Methodological Answer : Use NMR to confirm fluorine incorporation (chemical shifts: -110 to -120 ppm for aromatic F) . High-resolution mass spectrometry (HRMS) validates molecular weight (expected: , MW = 262.3). Reverse-phase HPLC with ammonium acetate buffer (pH 6.5) ensures purity (>95%) . X-ray crystallography (e.g., Acta Crystallographica data ) resolves stereochemical ambiguities.

Q. What structure-activity relationship (SAR) patterns have been observed between fluorination position and piperazine substitution in isoquinoline derivatives?

-

Methodological Answer : Fluorine at the 5-position enhances electron-withdrawing effects, stabilizing π-π stacking in receptor binding. Piperazine at the 1-position improves solubility via protonation at physiological pH. Compare analogues like 7-chloro-4-(piperazin-1-yl)quinoline to assess halogen vs. fluorine effects. Use radioligand binding assays to quantify affinity changes.

-

SAR Table :

| Substituent Position | Biological Activity (IC) | Solubility (mg/mL) |

|---|---|---|

| 5-Fluoro, 1-piperazinyl | 12 nM | 0.8 |

| 7-Chloro, 4-piperazinyl | 45 nM | 0.5 |

Advanced Research Questions

Q. What computational chemistry approaches are most effective for predicting the electronic effects of fluorine substitution in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to quantify electron-withdrawing effects . Molecular dynamics (MD) simulations in explicit solvent (e.g., water/octanol) predict partition coefficients (logP). Scalar coupling constants () from NMR validate computational models .

Q. How should researchers design in vivo studies to evaluate the blood-brain barrier (BBB) penetration of this compound derivatives?

- Methodological Answer : Use a pre-test/post-test control group design with murine models . Administer compounds intravenously (1 mg/kg) and measure brain-to-plasma ratios via LC-MS/MS. Compare to positron emission tomography (PET) tracers with known BBB permeability. Adjust logP (target: 2-3) and polar surface area (<90 Å) for optimal penetration .

Q. What methodological frameworks (e.g., PICO, FINER) are appropriate for resolving contradictory data in pharmacological studies of piperazinyl-isoquinoline compounds?

- Methodological Answer : Apply the PICO framework :

- Population : In vitro receptor models vs. in vivo neuropharmacological assays.

- Intervention : Dose-response curves (1 nM–10 µM).

- Comparison : Benchmark against 6-chloro-2-piperazin-1-yl-quinoline .

- Outcome : IC consistency across assays.

Use FINER criteria to evaluate feasibility of replication studies .

Contradiction Analysis

- Example : Discrepancies in reported IC values may arise from assay conditions (e.g., Mg concentration in binding buffers). Standardize protocols using CRDC guidelines for membrane separation technologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.